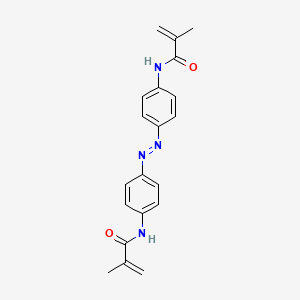

4,4'-Di(methacryloylamino)azobenzene

Description

Significance of Azobenzene (B91143) Chromophores in Smart Materials Design

The core of azobenzene's utility lies in the photoisomerization of its nitrogen-nitrogen double bond (-N=N-). rsc.orgpastic.gov.pk This chromophore can exist in two distinct isomeric forms: the thermodynamically stable, elongated trans (E) isomer and a metastable, bent cis (Z) isomer. rsc.orgresearchgate.net The transformation from the trans to the cis state is typically initiated by irradiation with ultraviolet (UV) light, while the reverse process can be triggered by visible light or occurs spontaneously through thermal relaxation. rsc.orgacs.org

This reversible switching between two states at the molecular level induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum. tandfonline.com When these azobenzene units are incorporated into a larger material system, such as a polymer, this microscopic change is amplified into a macroscopic response. pastic.gov.pk This allows for the precise, non-contact control over material properties like shape, viscosity, surface wettability, and refractive index. pastic.gov.pk The robust and clean nature of this photoreaction makes azobenzene a versatile component for a wide array of applications, including optical data storage, molecular switches, and light-driven actuators. rsc.orgresearchgate.net

Role of Methacrylate (B99206) Functionality in Polymerizable Systems

To harness the responsive nature of azobenzene within a solid material, it must be integrated into a polymer matrix. Methacrylate functionality is exceptionally well-suited for this purpose. Methacrylate monomers, most famously methyl methacrylate (MMA), are key building blocks for a vast range of acrylic plastics and resins, such as poly(methyl methacrylate) (PMMA). nus.edu.sgacs.org These polymers are valued for their excellent optical clarity, durability, rigidity, and thermal stability. nus.edu.sgacs.orggantrade.com

The critical feature of the methacrylate group is its vinyl bond, which is readily polymerizable. nih.gov This allows methacrylate-functionalized molecules to be covalently bonded into long polymer chains, typically through free-radical polymerization. nih.gov By attaching methacrylate groups to an azobenzene molecule, the photoresponsive core can be permanently anchored within a polymer structure, either as a pendant side-chain or, if bifunctional, as a crosslinker between chains. researchgate.net This ensures that the mechanical forces generated during isomerization are efficiently transferred to the polymer network, enabling the creation of robust, light-sensitive materials.

Scope of Research on 4,4'-Di(methacryloylamino)azobenzene (DMAAB)

4,4'-Di(methacryloylamino)azobenzene (DMAAB) is a specialized monomer designed to leverage the properties of both azobenzene and methacrylate. As a bifunctional molecule, it features a central photoresponsive azobenzene core flanked by two polymerizable methacryloylamino groups. This unique structure allows DMAAB to act as a crosslinking agent, chemically bridging different polymer chains to form a network.

Research on DMAAB is primarily focused on its use in creating stimuli-responsive hydrogels and polymers. When incorporated as a crosslinker, the photoisomerization of the central azobenzene unit can alter the crosslink density and structure of the polymer network. This change can manifest as a light-induced swelling or deswelling of the material. The synthesis of DMAAB is typically achieved through the reaction of 4,4'-diaminoazobenzene with methacryloyl chloride. Its dual functionality makes it a valuable compound for developing smart materials where properties need to be precisely controlled by external light stimuli.

Table 1: Physicochemical Properties of 4,4'-Di(methacryloylamino)azobenzene This table summarizes the key identifiers and computed properties of the DMAAB compound. Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | 2-methyl-N-[4-[[4-(2-methylprop-2-enoylamino)phenyl]diazenyl]phenyl]prop-2-enamide |

| Molecular Formula | C₂₀H₂₀N₄O₂ |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 76961-11-0 |

| Topological Polar Surface Area | 82.9 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Table 2: General Properties of Azobenzene Isomers This table outlines the distinct characteristics of the two photoisomeric forms of the azobenzene core.

| Property | trans-Isomer | cis-Isomer |

| N=N Bond Geometry | Linear (~180°) | Bent (~120°) |

| Thermodynamic Stability | More Stable | Metastable |

| Typical Absorption Peak (π→π) | ~360 nm | ~450 nm (n→π) |

| Conversion Trigger | UV Light (for trans→cis) | Visible Light or Heat (for cis→trans) |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[4-[[4-(2-methylprop-2-enoylamino)phenyl]diazenyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-13(2)19(25)21-15-5-9-17(10-6-15)23-24-18-11-7-16(8-12-18)22-20(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOUJMDIVOIJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76961-11-0 | |

| Record name | 4,4'-Di(methacryloylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076961110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Chemical Modifications of 4,4 Di Methacryloylamino Azobenzene

Established Synthetic Routes to DMAAB Monomer

The primary and most well-documented method for synthesizing DMAAB involves a two-step process: the synthesis of the 4,4'-Diaminoazobenzene precursor and its subsequent acylation.

Precursor Synthesis: 4,4'-Diaminoazobenzene from 4-Aminoacetanilide

The synthesis of the precursor, 4,4'-Diaminoazobenzene, can be achieved through the oxidation of p-aminoacetanilide. orgsyn.org This process typically involves the formation of 4,4'-bis(acetamido)azobenzene as an intermediate. This intermediate is then hydrolyzed to yield 4,4'-Diaminoazobenzene. orgsyn.org

An alternative, though sometimes less reliable, approach involves the diazotization of p-nitroaniline and its subsequent coupling with aniline (B41778) to form 4-nitrodiazoaminobenzene. orgsyn.org This intermediate is then rearranged and the nitro group is reduced to yield the final diamine product. orgsyn.org However, successful execution of this multi-step procedure has been reported to be challenging. orgsyn.org

A common laboratory-scale synthesis of 4,4'-Diaminoazobenzene involves the initial formation of 4,4'-bis(acetamido)azobenzene by heating a mixture of p-aminoacetanilide with sodium peroxide and water. The resulting yellow product is then collected and washed. orgsyn.org The subsequent hydrolysis of 4,4'-bis(acetamido)azobenzene is carried out by heating it under reflux with hydrochloric acid in a methanol (B129727) solution. After cooling, the resulting violet solid is collected and neutralized with sodium hydroxide (B78521) to precipitate the free base, 4,4'-Diaminoazobenzene, which is then washed and dried. orgsyn.org

Acylation Reaction with Methacryloyl Chloride

The final step in the established synthesis of DMAAB is the acylation of 4,4'-Diaminoazobenzene with methacryloyl chloride. This reaction introduces the polymerizable methacryloyl groups onto the amino functionalities of the azobenzene (B91143) core. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct and drive the reaction equilibrium towards the formation of the desired product.

For complete acylation, a stoichiometric ratio of 1:2 of 4,4'-Diaminoazobenzene to methacryloyl chloride is theoretically required. However, to maximize the yield, a slight excess of methacryloyl chloride (approximately 2.2 equivalents) is often used to compensate for any potential loss due to its volatility, which can result in yields of around 85%.

Alternative Synthetic Methodologies

While the established route is widely used, research has explored alternative methods to potentially improve efficiency, yield, and reaction conditions.

Non-Aqueous Acylation Strategies

Acylation reactions can be performed in non-aqueous solvents. The use of non-aqueous media can be advantageous in specific contexts, particularly when dealing with reactants or products that are sensitive to water. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly employed in organic synthesis. researchgate.netrsc.orgmdpi.com For instance, the synthesis of related acylated azobenzene derivatives has been successfully carried out in DMF. rsc.org Gamma radiation has also been utilized to initiate polymerization in non-aqueous solutions like DMSO to form gels, demonstrating the feasibility of such solvent systems for reactions involving monomers. mdpi.com

Enzymatic Acylation Approaches

Enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. Lipases, for example, have been effectively used for the acylation of various amines. Research has shown that enzymes like Pseudomonas cepacia lipase (B570770) can catalyze the monoacylation of prochiral diamines with high stereoselectivity. nih.gov The efficiency of such enzymatic reactions is influenced by several factors, including the choice of enzyme, solvent, temperature, and the acyl donor. nih.gov While not specifically documented for DMAAB, the principles of enzymatic acylation of aromatic diamines suggest its potential applicability. The best results in related systems have been achieved using ethyl methoxyacetate (B1198184) as the acyl donor in a 1,4-dioxane (B91453) solvent. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of DMAAB. Key parameters that are often adjusted include the reaction temperature, time, and the type and amount of catalyst or base used. researchgate.netresearchgate.net

For acylation reactions, the choice of base can significantly impact the yield. While triethylamine (TEA) is commonly used, other organic bases like 4-(dimethylamino)pyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be more effective in certain contexts, leading to higher yields in shorter reaction times, even at room temperature. researchgate.net For example, in a model reaction, using 10 mol% of DBU as a catalyst resulted in a 92% yield. researchgate.net

The table below summarizes the effect of different bases on the yield of a model acylation reaction, highlighting the potential for optimization.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 8 | TEA (10) | Solvent-free | 50 | 60 | 5 |

| 9 | DMAP (10) | Solvent-free | Room Temp | 5 | 78 |

| 10 | DBU (10) | Solvent-free | Room Temp | 5 | 92 |

| Data adapted from a model reaction for the preparation of α-Phosphates Amide. researchgate.net |

Further optimization can involve exploring different solvent systems. While some reactions proceed efficiently without a solvent, others may benefit from the use of solvents like dimethylacetamide (DMA), dimethylformamide (DMF), or tetrahydrofuran (THF) to improve solubility and reaction kinetics. researchgate.net

Derivatization Strategies for Tailored Functionality

The functionalization of 4,4'-Di(methacryloylamino)azobenzene and its precursors is a key strategy for tailoring the properties of the resulting polymers. By chemically altering the molecular structure, researchers can fine-tune characteristics such as solubility, photo-response, and the ability to form complex, higher-order structures.

Chemical Modification of Amino Groups for Advanced Architectures

The synthesis of 4,4'-Di(methacryloylamino)azobenzene itself involves the chemical modification of the amino groups of its precursor, 4,4'-diaminoazobenzene. This reaction converts the primary amino groups into amide functionalities through acylation with methacryloyl chloride. The resulting amide bond is generally stable and not readily susceptible to further chemical modification under typical polymerization conditions.

While direct modification of the amide groups in the DMAAB monomer or the resulting polymer is not a commonly reported strategy for creating advanced architectures, the derivatization of the precursor 4,4'-diaminoazobenzene is a versatile approach. By reacting the diamine with different reagents, a variety of functional monomers can be synthesized, which can then be polymerized to form materials with tailored functionalities. This pre-polymerization modification is the primary method for introducing diverse chemical moieties and creating sophisticated polymer structures.

For instance, the reaction of 4,4'-diaminoazobenzene with other acyl chlorides or isocyanates can lead to a wide range of monomers with different side chains. These modifications can be used to:

Introduce specific functionalities: By choosing appropriate reactants, functional groups such as hydroxyl, carboxyl, or other reactive sites can be incorporated. These can then be used for post-polymerization modifications, such as grafting other polymer chains or attaching biomolecules.

Alter solubility: The introduction of hydrophilic or hydrophobic side chains can be used to control the solubility of the resulting polymers in different solvents.

Control intermolecular interactions: The addition of groups capable of hydrogen bonding or other non-covalent interactions can influence the self-assembly and macroscopic properties of the polymers.

The synthesis of DMAAB is a prime example of this pre-polymerization modification strategy, where the introduction of methacryloyl groups enables the creation of cross-linked, photo-responsive hydrogels. Research has shown that DMAAB can be synthesized by reacting 4,4'-diaminoazobenzene with methacryloyl chloride in the presence of a base. nih.gov This method allows for the scalable production of the monomer for its use in materials science.

The table below summarizes the key reactants and outcomes of the synthesis of DMAAB, a foundational example of derivatizing an amino-functionalized azobenzene for advanced material applications.

| Precursor | Reagent | Resulting Functional Group | Key Outcome |

| 4,4'-Diaminoazobenzene | Methacryloyl chloride | Methacryloylamino | Introduction of polymerizable moieties |

Further research into the derivatization of 4,4'-diaminoazobenzene with a broader range of functional groups continues to be an active area of investigation for the development of novel, intelligent polymer systems.

Photoresponsive Mechanisms and Optical Behavior

Principles of Azobenzene (B91143) Photoisomerization in DMAAB

The fundamental principle behind the photoresponsive behavior of DMAAB is the efficient and reversible isomerization of the nitrogen-nitrogen double bond (N=N) within the azobenzene moiety. researchgate.net The molecule exists in two isomeric states: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. nsf.gov The trans form is nearly planar and more stable by approximately 12 kcal·mol⁻¹, while the cis isomer has a bent, three-dimensional structure. nih.govnsf.gov Irradiation with light of a specific wavelength provides the energy needed to overcome the activation barrier, inducing a conformational change from one isomer to the other. nih.gov

Upon absorption of photons, typically in the ultraviolet (UV) range, the DMAAB molecule is promoted from its ground state (S₀) to an electronically excited state (S₁ or S₂). wordpress.com From this excited state, the molecule undergoes a conformational change to the cis form before relaxing back to the ground state. This trans-to-cis isomerization leads to profound changes in molecular geometry. The distance between the carbon atoms at the 4 and 4' positions of the phenyl rings decreases significantly, from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov

Furthermore, the stereochemistry of the molecule is altered. The trans isomer of a symmetrically substituted azobenzene like DMAAB is largely nonpolar due to its centrosymmetric structure, possessing a dipole moment near zero. nih.gov In contrast, the bent structure of the cis isomer breaks this symmetry, inducing a significant dipole moment, which can be as high as 3.0 D for the parent azobenzene. nih.gov

Two primary mechanisms have been proposed for the isomerization process in the excited state:

Rotation: This pathway involves the twisting and rupture of the N=N π-bond, allowing one of the phenyl groups to rotate relative to the other. wordpress.com

Inversion: This mechanism suggests a planar transition state where one of the nitrogen atoms becomes sp-hybridized, leading to a "linearization" of the C-N-N angle without breaking the N=N bond. nih.gov

For many azobenzene derivatives, including those with amide substituents, studies suggest that the thermal cis-to-trans relaxation often proceeds via an inversion mechanism, while photochemical trans-to-cis isomerization may involve rotation. nih.govresearchgate.net The specific pathway for DMAAB is influenced by its methacryloylamino substituents, which affect the electronic properties of the azobenzene core.

| Property | trans-DMAAB (Expected) | cis-DMAAB (Expected) |

| Geometry | Elongated, planar | Bent, 3D |

| 4,4' C-C Distance | ~9.0 Å | ~5.5 Å |

| Dipole Moment | ~0 D | > 0 D |

| Thermodynamic Stability | More stable | Less stable (metastable) |

The metastable cis isomer of DMAAB can revert to the more stable trans form through two primary relaxation pathways:

Thermal Relaxation: In the absence of light, the cis isomer will thermally isomerize back to the trans form. This process is typically a first-order reaction and can be slow, with half-lives ranging from milliseconds to days, depending on the substituents and the surrounding environment (e.g., solvent polarity or polymer matrix). nih.govdigitellinc.com The rate of thermal relaxation for azobenzene derivatives is highly sensitive to the electronic nature of the substituents. nih.gov For some related amide-containing azobenzenes, the thermal relaxation can be quite slow, which is a desirable property for applications requiring the stable trapping of the cis state. mcgill.ca

Photochemical Relaxation: The cis-to-trans isomerization can also be induced by light. This process, often referred to as photoreversion, is typically triggered by irradiating the cis isomer with light of a longer wavelength (usually in the visible or blue region of the spectrum) corresponding to its n→π* absorption band. researchgate.net This photochemical pathway is generally much faster than the thermal relaxation. nih.gov

The kinetics of these relaxation processes are crucial for the functionality of DMAAB in photoresponsive materials. The table below presents typical kinetic data for related azobenzene systems, which can provide an estimate for the behavior of DMAAB.

| Compound Type | Isomerization | Method | Rate Constant (k) / Half-life (t½) | Conditions |

| Azobenzene Derivative | cis → trans | Thermal | t½ ≈ 1.4 days | Benzene, 35 °C |

| Push-Pull Azobenzene | cis → trans | Thermal | Highly solvent-dependent | Varies |

| Azobenzene Macrocycle | cis → trans | Thermal | t½ = 36.4 hours | 70 °C |

| Azobismaleimide | trans → cis | Photochemical | First-order kinetics, reaches PSS in ~200s | DMF solution |

Wavelength-Dependent Isomerization Control and Reversibility

The photoisomerization of DMAAB is highly wavelength-dependent, allowing for precise optical control over the isomeric state. The trans and cis isomers possess distinct absorption spectra.

The trans isomer typically exhibits a strong absorption band in the UV region (around 320-380 nm), which is attributed to the π→π* electronic transition. nih.gov

The cis isomer has a weaker absorption band at longer wavelengths in the visible region (around 400-450 nm), corresponding to the n→π* transition. nih.gov

This spectral separation enables selective excitation. Irradiating a sample of DMAAB with UV light (e.g., ~365 nm) primarily excites the trans isomer, driving the conversion to the cis form. Conversely, irradiating with visible light (e.g., ~440 nm) selectively excites the cis isomer, promoting its reversion to the trans form. researchgate.net

When a sample is irradiated with a specific wavelength, a photostationary state (PSS) is eventually reached. nsf.gov The PSS is a dynamic equilibrium where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization reactions become equal. The exact ratio of cis to trans isomers at the PSS depends on the excitation wavelength and the absorption coefficients of the two isomers at that wavelength. nsf.gov This entire process is highly reversible and can be repeated for many cycles with minimal degradation. wordpress.com

Spectroscopic Analysis of Photoisomerization Dynamics

UV-Visible (UV-Vis) absorption spectroscopy is the primary tool for monitoring the photoisomerization of DMAAB. The distinct absorption spectra of the trans and cis isomers allow for real-time tracking of their relative concentrations. nih.gov

During trans-to-cis isomerization (induced by UV light), the following spectral changes are observed:

A significant decrease in the absorbance of the intense π→π* band (around 350 nm). mdpi.com

A concurrent increase in the absorbance of the weaker n→π* band in the visible region (~445 nm). nih.gov

The presence of one or more isosbestic points —wavelengths where the molar absorptivity of the trans and cis isomers are equal—indicates a clean conversion between the two species without the formation of side products. mdpi.com By monitoring the change in absorbance at the λmax of the trans isomer, the kinetics of the isomerization can be determined. mdpi.com

| Isomer | Transition | Typical λmax Range (Azobenzene Derivatives) | Molar Absorptivity (ε) |

| trans | π → π | 320 - 380 nm | High |

| cis | n → π | 400 - 450 nm | Low |

To study these rapid dynamics, time-resolved spectroscopic techniques such as flash photolysis are employed. In a typical flash photolysis experiment, the sample is excited with a short, intense laser pulse (the "pump") to initiate the isomerization. A second, weaker light source (the "probe") is then used to record the absorption spectrum at very short time intervals after the initial flash. This allows researchers to observe the formation and decay of transient excited states and to measure the rate constants of the photoisomerization process with high precision. wordpress.com These techniques are essential for fully understanding the isomerization mechanism and the influence of the molecular environment on the reaction dynamics.

Polymerization Chemistry and Network Formation

Free Radical Polymerization of DMAAB Monomer

Free radical polymerization is a primary method for polymerizing DMAAB. ontosight.ai The process involves the generation of radical species that attack the carbon-carbon double bonds of the methacrylate (B99206) groups, initiating a chain-growth reaction to form a crosslinked polymer network.

The polymerization of the DMAAB monomer can be triggered through different initiation mechanisms, primarily thermal and photoinitiation. ontosight.ai

Thermal Initiation: This method involves the use of a thermal initiator, a compound that decomposes at a specific temperature to generate free radicals. Common thermal initiators for methacrylates include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. mdpi.comgoogle.commdpi.com The polymerization rate is controlled by the reaction temperature and the initiator's decomposition kinetics. For instance, in related methacrylate systems, polymerization can be carried out at temperatures ranging from 60°C to 180°C depending on the initiator and solvent used. google.comsapub.org

The choice and concentration of the initiator system significantly impact the efficiency of the polymerization process and the properties of the resulting polymer network.

Increasing the concentration of the initiator generally leads to a higher number of generated radicals, resulting in a faster polymerization rate and a shorter setting or curing time. nih.govmdpi.com However, this can also lead to shorter polymer chain lengths due to a higher concentration of propagating radicals, which can affect the final mechanical properties of the material. mdpi.com Studies on similar methacrylate systems have shown that there is often an optimal initiator concentration to achieve the highest degree of double bond conversion. nih.gov For example, in one study on methacrylate bone cement using a benzoyl peroxide (BPO) initiator, the final conversion of double bonds was highest (74-100%) with a 0.3 wt.% BPO concentration. nih.gov

Different types of initiators also affect efficiency. Bifunctional initiators, which have two peroxide groups with different thermal stabilities, can undergo sequential decomposition. researchgate.net This continuous generation of radicals can lead to higher polymerization rates and high monomer conversion while maintaining a high molecular weight and a narrower molecular weight distribution compared to conventional monofunctional initiators. researchgate.net

| Initiator System | Monomer System | Effect of Increased Initiator Concentration | Key Findings | Source |

|---|---|---|---|---|

| Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA) | Methacrylate Copolymers (for bone cement) | Increased polymerization rate, shortened curing time. | Final double bond conversion was highest at 0.3 wt.% BPO, ranging from 74-100%. | nih.govmdpi.com |

| Azobisisobutyronitrile (AIBN) | N,N-dimethylacrylamide (DMAA) on a surface | Slightly decreased layer thickness (from 13 nm to 7 nm). | Lower initiator concentration allowed growing chains to remain mobile longer, increasing graft density. | researchgate.net |

| Potassium Persulfate (KPS) | 2-Acrylamido-2-methyl-1-propanesulfonic acid | Influenced the final size of the synthesized polymer microparticles. | The hydrodynamic diameter of particles varied with initiator concentration. | nih.gov |

Redox-Initiated Polymerization Techniques and Controlled Architectures

Redox-initiated polymerization is a highly effective method for generating free radicals for polymerization under mild, often ambient, temperature conditions. cmu.eduresearchgate.net This technique employs a redox pair, consisting of an oxidizing agent and a reducing agent, which react to produce radicals. google.com

Commonly used redox systems for polymerizing acrylic and methacrylic monomers include couples like benzoyl peroxide (BPO) with N,N-dimethylaniline (DMA), ammonium (B1175870) persulfate (APS) with N,N,N′,N′-tetramethylethylenediamine (TMEDA), and persulfate with metabisulfite (B1197395) (PS/MBS). researchgate.netmdpi.com The key advantage of redox initiation is the low activation energy (40-60 kJ/mol) for radical generation, which allows polymerization to proceed at much lower temperatures than thermal initiation. researchgate.net This is particularly useful for systems where high temperatures could cause degradation or other unwanted side reactions. researchgate.net

The ratio of the oxidant to the reductant is a critical parameter that influences the polymerization kinetics. researchgate.net Adjusting this ratio allows for control over the reaction rate and the heat generated during polymerization. For instance, in the frontal polymerization of acrylates, a slight increase in the concentration of the reductant (DMA or TMEDA) can significantly decrease the maximum temperature reached during the reaction. researchgate.net This control over the reaction conditions can influence the final polymer architecture. Redox initiation has been widely applied in emulsion polymerization to achieve high conversion at low temperatures. cmu.eduresearchgate.net

| Oxidant | Reductant | Monomer System | Key Characteristics | Source |

|---|---|---|---|---|

| Benzoyl Peroxide (BPO) | N,N-dimethylaniline (DMA) | Hydroxyethyl Acrylate | Enables stable frontal polymerization at ambient pressure; front temperature decreases with higher reductant concentration. | researchgate.net |

| Ammonium Persulfate (APS) | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | Hydroxyethyl Acrylate / Butyl Acrylate | Effective for frontal polymerization and provides a low induction period in low-temperature emulsion polymerization. | researchgate.netresearchgate.net |

| Sodium Persulfate (Na-PS) | Sodium Metabisulfite (Na-MBS) | Acrylic Acid | Used for polymerization in aqueous solutions; kinetics are well-described by models including radical transfer to the co-initiator. | mdpi.com |

| tert-Butyl Hydroperoxide (TBHP) | Sodium Formaldehyde Sulfoxylate (SFS) | Butyl Acrylate | Effective redox pair for low-temperature (40-50°C) emulsion polymerization. | researchgate.net |

Copolymerization with Co-monomers

Copolymerization of DMAAB with other monomers is a key strategy for tailoring the properties of the final material, such as its hydrophilicity, mechanical strength, and responsiveness. By incorporating different co-monomers, the network's properties can be finely tuned.

Copolymerizing DMAAB with monomers containing carboxylic acid groups, such as acrylic acid (AA) or methacrylic acid (MAA), introduces hydrophilicity and pH-sensitivity into the polymer network. sapub.org The radical copolymerization of acrylic monomers is a well-established process. sapub.org The composition of the resulting copolymer depends on the reactivity ratios of the comonomers, which describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. uobaghdad.edu.iq

For example, in the copolymerization of acrylamide (B121943) (AM) and acrylic acid (AA), the reactivity of the acrylic acid monomer was found to be higher than that of the acrylamide monomer. uobaghdad.edu.iq The presence of both hydrophobic units (from a monomer like DMAAB) and hydrophilic units (from acrylic acid) creates an amphiphilic character within the polymer network. rsc.org This balance is crucial for applications like hydrogels, where swelling behavior is governed by the hydrophilic-hydrophobic balance. rsc.org The synthesis of such copolymers is often carried out in a solvent in the presence of a free-radical initiator like AIBN or a peroxide. google.comsapub.org

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Description | Source |

|---|---|---|---|---|---|

| Acrylamide (AM) | Acrylic Acid (AA) | 0.620 | 0.996 | Indicates that the acrylic acid monomer (M2) is more reactive than the acrylamide monomer (M1) in this system. No azeotropic composition exists. | uobaghdad.edu.iq |

Incorporating hydrophilic monomers, such as N-substituted (meth)acrylamides or others like 2-dimethylaminoethyl methacrylate (DMAEMA), is another strategy to control the properties of DMAAB-based polymers. nih.govresearchgate.net These co-monomers can enhance water solubility or introduce thermoresponsive behavior. rsc.org

The copolymerization of acrylamide with various water-soluble monomers has been shown to proceed effectively in aqueous solutions. researchgate.net A notable finding is that in some aqueous systems, the copolymer composition remains nearly constant up to high monomer conversions (50-70%), which is attributed to the formation of micelle-like aggregates of the monomers due to hydrophobic interactions. researchgate.net When DMAAB is copolymerized with hydrophilic monomers, the resulting network is amphiphilic. rsc.org The formation of local amphiphilic structures, without long, purely hydrophobic sequences, has been found to be critical for achieving sharp thermoresponsive behavior in hydrogels. rsc.org The combination of a hydrophobic monomer with a hydrophilic one, such as DMAEMA with methyl methacrylate (MMA), has been used to create amphiphilic copolymers with specific functionalities. nih.gov

Hydroxyethyl Methacrylate (HEMA) and Methacrylic Acid (MA) Integration

The integration of hydrophilic monomers such as 2-hydroxyethyl methacrylate (HEMA) and methacrylic acid (MA) into polymer networks cross-linked with 4,4'-di(methacryloylamino)azobenzene is a key strategy for developing hydrogels with tailored properties. In a notable study, hydrogels were synthesized using methacrylated inulin (B196767), with 4,4'-di(methacryloylamino)azobenzene acting as a cross-linker, alongside either HEMA or MA as a comonomer. nih.gov

The study also highlighted the challenge of balancing the desire for high swelling, which is necessary for certain applications like colon-specific drug delivery to allow for enzymatic degradation, with the need to prevent premature release of an encapsulated drug. nih.gov While the hydrogels demonstrated the intended functionality, achieving the optimal balance between these competing properties remains a critical area of research. nih.gov

Incorporation into Natural Polymer-Based Systems (e.g., Inulin, Starch) for Material Engineering

The unique properties of 4,4'-di(methacryloylamino)azobenzene have been harnessed in the engineering of materials derived from natural polymers, most notably inulin. Inulin, a polysaccharide, can be chemically modified to introduce polymerizable groups, such as methacrylates, allowing it to be integrated into hydrogel networks. nih.govresearchgate.net

In one approach, methacrylated inulin (MA-IN) was copolymerized with 4,4'-di(methacryloylamino)azobenzene. nih.govresearchgate.net In this system, the azobenzene (B91143) derivative serves as a cross-linking agent, creating rigid and hydrophobic regions within the otherwise hydrophilic inulin-based hydrogel. researchgate.net This incorporation is significant for applications such as colon-targeted drug delivery, where the azo bonds of the cross-linker can be cleaved by azoreductase enzymes produced by colonic bacteria. mit.edu

The synthesis of these hydrogels typically involves the free radical polymerization of the methacrylated inulin and the azobenzene cross-linker, often in the presence of other comonomers like HEMA or MA. nih.govresearchgate.net The resulting materials are complex networks where the natural polymer provides a biodegradable and biocompatible backbone, while the azobenzene cross-linker introduces stimuli-responsive properties. The study of these systems has shown that the rate of water transport into the hydrogels is high, exhibiting anomalous dynamic swelling behavior. researchgate.net

Formation of Cross-linked Polymeric Networks

The defining characteristic of 4,4'-di(methacryloylamino)azobenzene in polymer chemistry is its ability to form cross-linked networks. The two methacrylate groups at either end of the molecule allow it to act as a bridge, connecting different polymer chains together. This cross-linking process transforms a collection of individual polymer chains into a single, continuous three-dimensional network, a hydrogel in the case of water-based systems.

The formation of these networks is typically initiated by free-radical polymerization. The process can be triggered by heat or, more commonly, by UV light in the presence of a suitable photoinitiator. The resulting network structure is not merely a simple grid; it is a complex architecture of interconnected chains and pores. The properties of this network, such as its mechanical strength, swelling behavior, and permeability, are dictated by several factors explored in the following sections.

Impact of Monomer and Cross-linker Ratio on Network Formation

The ratio of the primary monomers to the cross-linker, 4,4'-di(methacryloylamino)azobenzene, is a fundamental variable that allows for the precise tuning of the polymer network's properties. This ratio directly controls the cross-linking density and, consequently, the physical and mechanical characteristics of the resulting material.

In the synthesis of hydrogels from methacrylated inulin, it has been demonstrated that the feed concentration of the inulin monomer relative to the azobenzene cross-linker has a profound effect on the network's ability to swell. nih.gov Specifically, a higher initial concentration of the methacrylated inulin, which forms the primary polymer chains, relative to the cross-linker, results in a lower cross-linking density and, therefore, a higher degree of swelling. Conversely, increasing the proportion of the azobenzene cross-linker leads to a more densely cross-linked network that swells to a lesser extent. nih.gov

This relationship is crucial in the design of "smart" materials. For example, in drug delivery systems, a lower cross-linker ratio might be chosen to allow for sufficient swelling to facilitate drug release. However, if the material needs to be mechanically robust, a higher cross-linker ratio would be favored to increase the network's rigidity and strength. The selection of the monomer-to-cross-linker ratio is therefore a critical optimization step in the design of polymer networks for specific applications.

| Monomer : Cross-linker Ratio | Resulting Network Property | Implication for Material Behavior |

|---|---|---|

| High (More Monomer) | Lower Cross-linking Density | Higher swelling capacity, greater flexibility, potentially lower mechanical strength. nih.gov |

| Low (More Cross-linker) | Higher Cross-linking Density | Lower swelling capacity, increased rigidity and mechanical strength. nih.gov |

Advanced Polymeric Architectures and Functional Material Systems

Hydrogel Systems Based on DMAAB Cross-linkers

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. nih.gov The incorporation of DMAAB as a cross-linker imparts stimuli-responsive properties to these networks, allowing for dynamic control over their physical characteristics. mit.eduresearchgate.net

The synthesis of pH-responsive hydrogels using DMAAB is typically achieved through free-radical polymerization. In this process, primary monomers, such as acrylic acid (AA) or methacrylic acid (MAA), are co-polymerized with a backbone monomer, like acrylamide (B121943) (AM) or n-alkyl methacrylate (B99206) esters (n-AMA), in the presence of DMAAB which acts as the cross-linking agent. nih.govresearchgate.net The polymerization is initiated by a chemical initiator, such as ammonium (B1175870) persulfate. nih.gov

The pH sensitivity arises from the presence of ionizable groups within the polymer backbone, typically carboxylic acid groups from AA or MAA. nih.govnih.gov At low pH, these groups are protonated (-COOH), leading to a more collapsed hydrogel state due to hydrogen bonding. As the pH increases, these groups deprotonate to form carboxylate ions (-COO⁻), resulting in electrostatic repulsion between the polymer chains and a significant increase in swelling. nih.govnih.gov The DMAAB cross-linker provides the structural integrity for this reversible swelling and deswelling process. researchgate.net Hydrogels can be synthesized to be sensitive to specific pH ranges, enabling targeted applications. For instance, hydrogels that swell specifically in the basic pH of the colon have been developed for targeted drug delivery. researchgate.net

The swelling behavior of DMAAB-crosslinked hydrogels is a critical characteristic, governed by several factors including the hydrogel's composition, the degree of cross-linking, and the external environmental conditions like pH and ionic strength. nih.govresearchgate.net

The Equilibrium Swelling Ratio (ESR) quantifies the maximum amount of fluid a hydrogel can absorb. For pH-responsive hydrogels, the ESR is highly dependent on the pH of the surrounding medium. A considerable increase in swelling is observed when transitioning from an acidic to a basic environment. nih.gov The swelling kinetics, or the rate at which the hydrogel swells, is also a key parameter. Studies have shown that the swelling process in these hydrogels often follows second-order kinetics. researchgate.netresearchgate.net The rate of swelling is influenced by the mobility of the polymer chains; for instance, at higher temperatures, increased chain mobility facilitates faster network expansion. nih.gov

Factors influencing the swelling of DMAAB-crosslinked hydrogels are summarized below.

| Factor | Effect on Swelling | Rationale | Source |

| pH | Swelling increases significantly in basic solutions compared to acidic ones. | Deprotonation of carboxylic acid groups at higher pH causes electrostatic repulsion, leading to network expansion. | nih.gov, researchgate.net |

| Degree of Cross-linking | Higher cross-link density generally leads to a lower swelling ratio. | A more tightly cross-linked network restricts the expansion of the polymer chains. | researchgate.net |

| Monomer Composition | The length of hydrophobic side chains (e.g., in n-AMA) can influence swelling. | Longer hydrophobic chains can reduce the overall hydrophilicity and swelling capacity of the gel. | researchgate.net |

| Temperature | Increased temperature can lead to faster swelling and a higher ESR. | Higher thermal energy increases polymer chain mobility and can disrupt internal hydrogen bonds, facilitating network expansion. | nih.gov |

The time required for swelling is often longer than for deswelling. The structural characteristics imparted by the cross-linker and other monomers can restrict chain mobility, slowing the swelling rate compared to hydrogels with more freely mobile side chains. nih.gov

The performance of a hydrogel is intrinsically linked to its internal microstructure, particularly its porosity. Scanning Electron Microscopy (SEM) is a common technique used to visualize the surface morphology and internal structure of hydrogels. nih.gov DMAAB-crosslinked hydrogels, particularly superporous variants, can exhibit a highly porous structure with interconnected capillary channels. nih.gov

The porosity of these hydrogels is crucial as it dictates the diffusion pathways for water and solutes into and out of the gel matrix, thereby influencing the swelling kinetics. researchgate.net The microstructure can be engineered by adjusting synthesis parameters. For example, in some systems, it is possible to create distinct microstructures such as:

Homogeneous Nonporous (NOP) structures. researchgate.net

Structures with Regular Disconnected Pores (RDP) . researchgate.net

Networks with Bicontinuous Interconnected Pores (ICP) . researchgate.net

The interconnected pore structure is particularly advantageous for applications requiring rapid swelling and deswelling, as it provides an efficient conduit for solvent transport throughout the hydrogel matrix. researchgate.net The size and distribution of these pores can be tuned by controlling the polymerization conditions and the concentration of the cross-linker, DMAAB.

Photoresponsive Polymer Thin Films and Coatings

The integration of DMAAB and similar azobenzene (B91143) derivatives into polymers allows for the fabrication of photoresponsive thin films and coatings. mdpi.comaalto.fi These materials can change their physical and chemical properties in response to light, a property derived from the reversible trans-cis photoisomerization of the azobenzene moiety. mdpi.comrsc.org Upon irradiation with UV light (typically around 360 nm), the stable, elongated trans isomer converts to the metastable, bent cis isomer. aalto.fimdpi.com This process can be reversed by irradiation with visible light or by thermal relaxation. mdpi.com

This molecular-level conformational change can be harnessed to induce macroscopic changes in the material. For instance, thin films made from azobenzene-containing polymers can be used to create Surface Relief Gratings (SRGs). rsc.orgresearchgate.net These periodic surface patterns are inscribed using laser interference lithography and can be erased or reconfigured by changing the light conditions. rsc.orgresearchgate.net

The stability of these films, especially in aqueous environments, is critical for many applications. Researchers have explored protective coatings, such as parylene C, to enhance the durability and biocompatibility of azobenzene-based films without significantly hindering their photoresponsive behavior. rsc.orgresearchgate.net

| System | Fabrication Method | Photoresponsive Property | Application | Source |

| Side-chain azobenzene polymers | Atom Transfer Radical Polymerization (ATRP) | Reversible structural transformation under light illumination. | Optics, electronics, sensors. | mdpi.com |

| Zinc oxide:azobenzene superlattices | Atomic/Molecular Layer Deposition (ALD/MLD) | Photoisomerization confirmed upon 360 nm irradiation. | Gas absorption and release. | aalto.fi |

| Azobenzene films with polymer coatings | Spin coating followed by coating with PDMS or parylene C | Formation and erasure of Surface Relief Gratings (SRGs) in dry and aqueous environments. | Dynamic cell culture platforms, biomedical applications. | rsc.org, researchgate.net |

Smart Actuators and Photo-controlled Mechanically Responsive Devices

Smart actuators are devices that convert an external stimulus into mechanical motion. Polymers incorporating DMAAB are excellent candidates for creating photoactuators, where light is the stimulus. nih.gov The principle behind this actuation is the collective effect of the trans-cis isomerization of the azobenzene units within the cross-linked polymer network.

When light induces the isomerization from the linear trans form to the bent cis form, it generates internal stress and strain within the polymer matrix. In an appropriately designed material, this microscopic strain accumulates to produce a macroscopic change in shape, such as bending, twisting, or contracting. nih.gov This process is reversible, allowing the actuator to return to its original shape when the light stimulus is removed or changed to a different wavelength, making them suitable for repeatable work. nih.gov

Recent advancements have focused on creating reconfigurable and recyclable photoactuators. nih.gov By utilizing dynamic covalent chemistry or non-covalent crosslinking alongside the azobenzene photoswitches, it is possible to fabricate actuators that can be reprocessed, reshaped, or even healed, which is crucial for developing sustainable and advanced smart materials. nih.gov The combination of polymer chain entanglements with photoinduced solid-to-liquid transitions offers a pathway to design actuators with excellent reprocessability at room temperature. nih.gov

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.commdpi.com The DMAAB molecule, with its rigid azobenzene core and amide groups capable of hydrogen bonding, is well-suited for directing the self-assembly of polymers into complex, higher-order architectures. acs.org

Azobenzene-containing polymers (Azo-polymers) can be designed to self-assemble into various morphologies, including lamellae, nanotoroids, and fibers. acs.orgnih.gov This self-assembly can be controlled by external stimuli. The photoisomerization of the azobenzene unit provides a powerful tool to reversibly manipulate these assemblies. mdpi.com For example, the change in shape and polarity between the trans and cis isomers can disrupt or induce a specific packing arrangement, allowing for the photo-controlled assembly and disassembly of nanostructures. mdpi.comnih.gov

Two primary strategies are employed for creating these assemblies:

Traditional Post-polymerization Self-Assembly: The polymer is first synthesized and then induced to assemble by changing environmental conditions such as solvent polarity or pH. mdpi.com

In Situ Supramolecular Self-Assembly: This approach, often utilizing techniques like Polymerization-Induced Self-Assembly (PISA), allows for the simultaneous synthesis of the polymer and its assembly into the desired morphology, eliminating post-polymerization processing steps. mdpi.com

The ability to control the structure of these materials at the supramolecular level opens up applications in nanotechnology, catalysis, and the development of "smart" materials whose properties can be switched on demand. mdpi.comnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Isomerization Pathways

Quantum chemical calculations are fundamental to understanding the photoisomerization mechanism of azobenzene (B91143) derivatives like DMAAB at a molecular level. These methods provide insights into the electronic structure and the potential energy surfaces of the different isomeric states.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For DMAAB, DFT calculations would be employed to determine the energies of the ground and excited states for both the trans and cis isomers. These calculations are crucial for understanding the molecule's absorption spectra and the energy barriers associated with the isomerization process.

Key parameters obtained from DFT studies on azobenzene derivatives typically include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is indicative of the energy required for electronic excitation. For a typical azobenzene derivative, the π-π* and n-π* electronic transitions are of primary interest. The π-π* transition is generally more intense and occurs at a shorter wavelength (in the UV region), while the n-π* transition is weaker and appears at a longer wavelength (in the visible region). For DMAAB, the trans isomer is expected to have its main absorption peak (π-π* transition) at approximately 360 nm, while the cis isomer's n-π* transition is found at around 450 nm.

The isomerization from the more stable trans form to the cis form is induced by UV light, while the reverse process can be triggered by visible light or occur thermally. The methacryloylamino substituents on the azobenzene core are expected to influence the electronic properties and, consequently, the isomerization behavior.

Conformational Analysis of Trans and Cis Isomers

The trans and cis isomers of DMAAB have distinct three-dimensional structures which are key to their function in photo-responsive materials. The trans isomer possesses a nearly planar and linear geometry around the N=N double bond, with a dihedral angle close to 180°. In contrast, the cis isomer adopts a bent, non-planar conformation, with a C-N=N-C dihedral angle significantly deviating from 180° and closer to 120°.

Computational conformational analysis, typically performed using methods like DFT, can predict the stable geometries of both isomers and the transition state connecting them. This analysis provides detailed information on bond lengths, bond angles, and dihedral angles. While specific calculated values for DMAAB are not available, the general structural changes are well-established for the azobenzene core.

Table 1: Generalized Conformational Parameters of Azobenzene Derivatives

| Parameter | trans-Isomer | cis-Isomer |

| C-N=N-C Dihedral Angle | ~180° | ~0° - 20° |

| N=N-C Bond Angle | ~113° | ~122° |

| Molecular Geometry | Elongated, Planar | Bent, Non-planar |

Note: This table presents generalized values for azobenzene derivatives. Specific values for 4,4'-Di(methacryloylamino)azobenzene would require dedicated computational studies.

Molecular Dynamics Simulations of Polymer Networks

Molecular dynamics (MD) simulations are a powerful tool for studying the macroscopic behavior of polymer networks by modeling the interactions of atoms and molecules over time. For materials incorporating DMAAB as a crosslinker, MD simulations can provide insights into their stimuli-responsive behavior and mechanical properties.

Simulation of Swelling and Stimuli-Responsive Behavior

Hydrogels crosslinked with DMAAB can exhibit photo-responsive swelling and deswelling. Upon irradiation with UV light, the trans-to-cis isomerization of the DMAAB crosslinkers occurs. This change in molecular geometry from a linear to a bent shape increases the steric hindrance within the polymer network, which can lead to a contraction of the hydrogel and expulsion of the absorbed solvent. Conversely, irradiation with visible light or thermal relaxation can induce the cis-to-trans isomerization, allowing the hydrogel to swell again.

Prediction of Network Architecture and Mechanical Responses

The architecture of the polymer network, including the distribution of crosslinks and the entanglement of polymer chains, plays a crucial role in determining its mechanical properties. MD simulations can be used to build realistic models of these networks.

Structure-Property Relationship Modeling for Photochromic Polymers

These models can help in the rational design of new materials with tailored photo-responsive characteristics. For example, a QSPR model could predict the photoisomerization quantum yield, the rate of thermal relaxation from the cis to the trans state, or the magnitude of the photo-induced mechanical response based on the chemical features of the azobenzene derivative and the polymer backbone. Developing such models requires a sufficiently large and diverse dataset of experimental or computationally derived properties, which is currently not available specifically for a wide range of DMAAB-containing polymers. The general principle involves using computational chemistry to calculate a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and then using statistical methods to find a correlation with the observed macroscopic property.

Advanced Characterization Methodologies for Dmaab Based Materials

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy serves as a cornerstone for the chemical analysis of DMAAB-based materials, offering non-destructive methods to identify functional groups and confirm covalent bond formation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the chemical bonds within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nih.gov For DMAAB and its polymers, FT-IR provides a characteristic fingerprint, confirming the presence of its key functional groups. nih.gov The analysis involves identifying specific absorption bands that correspond to the stretching and bending vibrations of bonds within the compound. bas.bg

In a typical analysis of DMAAB-based polymers, the disappearance of the characteristic vinyl C=C stretching peaks from the methacrylate (B99206) groups indicates successful polymerization. The persistence of peaks associated with the amide and azobenzene (B91143) functionalities confirms the incorporation of the DMAAB crosslinker into the polymer structure.

Key FT-IR Absorption Bands for DMAAB

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | 1680-1630 |

| C=C (Methacrylate) | Stretching | ~1635 |

| N-H (Amide II) | Bending | 1570-1515 |

| N=N (Azo) | Stretching | ~1450 (often weak) |

This table presents typical wavenumber ranges for the functional groups found in DMAAB. Specific peak positions can vary based on the molecular environment and sample state.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for probing the azobenzene core of DMAAB. The technique provides a detailed vibrational fingerprint of the molecule. The most prominent signals in the Raman spectra of azobenzene derivatives are typically associated with the vibrations of the azo group (-N=N-) and the phenyl rings. researchgate.net

Femtosecond Stimulated Raman Spectroscopy (FSRS) can even be used to track the structural changes that occur during the light-induced trans-cis isomerization of the azobenzene unit, a key feature of DMAAB. rsc.orgresearchgate.net This provides invaluable insight into the photomechanical behavior of materials incorporating this crosslinker.

Characteristic Raman Shifts for Azobenzene Derivatives

| Vibration Mode | Typical Raman Shift (cm⁻¹) |

|---|---|

| C-C (Ring) Stretch | ~1590 |

| N=N Stretch | ~1430-1460 |

| C-N Stretch | ~1390 |

| C-H Bend | ~1190 |

This table highlights key Raman active modes for azobenzene-containing molecules. The exact shifts are sensitive to substitution and molecular conformation. researchgate.net

Electron Microscopy for Morphological Analysis

Electron microscopy techniques utilize focused beams of electrons to generate high-resolution images of a material's surface or internal structure, revealing morphological details at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the three-dimensional microstructure of DMAAB-based hydrogels. nih.gov To prepare a hydrogel for SEM, the water within its network is typically removed through freeze-drying (lyophilization), a process that helps preserve the porous structure. mdpi.com The dried sample is then coated with a thin layer of a conductive metal, such as gold, to prevent charge buildup from the electron beam. nih.gov

SEM analysis provides detailed images of the hydrogel's surface topography and internal architecture. researchgate.netresearchgate.net This allows for the characterization of critical features such as:

Pore Size and Distribution: Quantifying the average size and variability of the pores within the hydrogel network.

Porosity: Assessing the void space within the material, which is crucial for swelling behavior and transport properties.

Interconnectivity: Visualizing the connections between pores, which determines the permeability of the network.

This morphological information is vital for understanding how synthesis parameters, such as DMAAB concentration, affect the final network structure of the hydrogel.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of nanoscale features within DMAAB-based materials. Instead of scanning the surface, a broad beam of electrons is transmitted through an ultrathin section of the material.

TEM is particularly useful for:

Nanoparticle Characterization: If DMAAB is used to form or functionalize nanoparticles, TEM can reveal their size, shape, and state of aggregation.

Polymer Blend Morphology: In materials where DMAAB is part of a polymer blend or composite, TEM can visualize the phase separation and the dispersion of different components on the nanoscale.

Self-Assembled Structures: For DMAAB-containing block copolymers or other amphiphilic systems, TEM can be used to image the nanoscale domains formed through self-assembly.

The detailed nanoscale view provided by TEM is indispensable for establishing a direct link between molecular design and the fine structural details of the resulting material.

Light Scattering Techniques for Network Structure and Dynamics

Light scattering techniques are non-invasive methods that provide information about the size, molecular weight, and dynamic behavior of polymers and network structures in solution or in a swollen gel state. mdpi.com

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by the material as a function of the scattering angle. mdpi.com For DMAAB-based polymers in solution before gelation, SLS can be used to determine key properties like the weight-average molecular weight (Mw) and the radius of gyration (Rg). In swollen hydrogels, SLS can provide information about the spatial heterogeneity of the network structure.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light. youtube.comyoutube.com These fluctuations arise from the Brownian motion of particles or the collective diffusion of polymer chains within a network. youtube.com For DMAAB-based hydrogels, DLS is a powerful tool to probe the network's dynamic properties. By analyzing the correlation function of the scattered light intensity, one can determine the cooperative diffusion coefficient of the gel network. This, in turn, can be used to calculate the average mesh size (or correlation length) of the hydrogel, which is a fundamental parameter governing its mechanical properties and permeability. mdpi.com

Small-Angle Neutron Scattering (SANS) for Polymer Network Characterization

The fundamental principle of SANS involves scattering a beam of neutrons off a sample and analyzing the angular distribution of the scattered neutrons. iaea.org The scattering pattern is directly related to the spatial arrangement and fluctuations in the scattering length density within the material. nih.gov For DMAAB-based polymer networks, SANS can elucidate critical structural parameters. By studying the system under different conditions (e.g., before and after light irradiation), researchers can observe the photo-induced structural changes in the polymer network at a molecular level. The trans-cis isomerization of the azobenzene moiety in DMAAB can alter the cross-linking distances and network density, which manifest as changes in the SANS profile.

Key research findings from SANS analysis on similar polymer gel systems include the characterization of:

Correlation Length (ξ): This parameter represents the average size of the polymer mesh or pores within the gel network. Changes in ξ upon light stimulation would indicate swelling or contraction of the network.

Static Inhomogeneities: SANS can detect and quantify regions of non-uniform cross-linking density, which can significantly impact the mechanical properties and response time of the material. researchgate.net

Chain Conformation: The technique can probe the conformation of individual polymer chains within the network, revealing whether they adopt a Gaussian or a more stretched or collapsed state. nih.gov

The ability to use deuterium (B1214612) labeling (contrast variation) is a unique advantage of SANS, allowing specific parts of a complex polymer system to be highlighted and studied in detail. nih.govnist.gov This could be used, for example, to study the specific conformation of the DMAAB cross-linker within the larger polymer matrix.

Dynamic Light Scattering (DLS) for Polymer Solution Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and polymers in solution. ufl.edunih.gov It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. ufl.edu Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius (R_h) of the particles via the Stokes-Einstein equation. ufl.edu

For DMAAB-based copolymers in solution, DLS is an invaluable tool for studying their solution behavior, including self-assembly into micelles or nanoparticles and their response to external stimuli. mdpi.comnih.gov For instance, block copolymers containing a DMAAB-functionalized block and a hydrophilic block could be analyzed by DLS to monitor their aggregation behavior.

Illustrative Data from DLS Analysis of Stimuli-Responsive Copolymers:

| Parameter | Condition 1 (e.g., Dark, 25°C) | Condition 2 (e.g., UV Light, 25°C) | Condition 3 (e.g., Dark, 45°C) |

| Hydrodynamic Radius (R_h) | 85 nm | 120 nm | 60 nm |

| Polydispersity Index (PDI) | 0.15 | 0.25 | 0.18 |

| Scattered Light Intensity | Moderate | High | Low |

This table is illustrative and represents typical data obtained for stimuli-responsive polymer systems. The values demonstrate how DLS can quantify changes in particle size and aggregation state in response to stimuli like light and temperature.

Research findings derived from DLS studies on responsive polymers often reveal:

The formation of nanostructures and their average size and size distribution in aqueous solutions. researchgate.netresearchgate.net

Changes in the hydrodynamic radius in response to stimuli such as pH, temperature, or light, providing evidence of swelling/collapse or aggregation/disaggregation. mdpi.com

The critical micelle concentration (CMC) or critical aggregation temperature by monitoring changes in scattered light intensity as a function of concentration or temperature. mdpi.com

DLS is a critical quality control step in the synthesis and application of functional polymers, ensuring sample monodispersity and characterizing their dynamic behavior in relevant solvent conditions. rutgers.edu

Rheological Characterization of Polymeric Systems for Mechanical Response to Stimuli

Rheology is the study of the flow and deformation of matter. For DMAAB-based polymeric systems, particularly hydrogels, rheological characterization is essential for understanding their mechanical properties and how they respond to external stimuli like light. These measurements provide insight into the material's viscoelasticity, which is described by the storage modulus (G') and the loss modulus (G''). G' represents the elastic (solid-like) component, or the energy stored during deformation, while G'' represents the viscous (liquid-like) component, or the energy dissipated as heat.

When a DMAAB-containing gel is exposed to UV or visible light, the photoisomerization of the azobenzene units can cause significant changes in the polymer network structure. This, in turn, alters the mechanical properties of the gel. Rheological measurements can quantify this response. For example, the trans-to-cis isomerization might disrupt the packing of polymer chains, leading to a decrease in cross-linking efficiency, which would be observed as a decrease in the storage modulus (G'), indicating a softening of the gel. The reverse cis-to-trans isomerization, induced by visible light or heat, would restore the initial mechanical properties.

Typical Photo-Rheological Response of a DMAAB-based Gel:

| Stimulus | Storage Modulus (G') | Loss Modulus (G'') | Tan(δ) (G''/G') | Observation |

| Initial State (Dark) | 5000 Pa | 250 Pa | 0.05 | Solid-like gel |

| During UV Irradiation | Decreases to 1500 Pa | Increases to 450 Pa | 0.30 | Gel softening/weakening |

| After Visible Light | Recovers to 4800 Pa | Recovers to 290 Pa | 0.06 | Gel stiffening/recovery |

This table illustrates the expected changes in the viscoelastic properties of a photoresponsive gel containing DMAAB cross-linkers. Tan(δ) indicates the degree of viscoelasticity, with higher values signifying more liquid-like behavior.

These studies are crucial for applications where mechanical integrity and its modulation are key, such as in soft robotics, actuators, or controlled drug delivery systems where a mechanical force or a change in modulus can trigger a release. nih.govnih.gov

Chromatographic and Thermal Analysis for Polymer Purity and Stability (excluding basic compound properties)

Chromatographic Analysis

After the synthesis of polymers incorporating DMAAB, it is crucial to determine their purity, molecular weight, and molecular weight distribution. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for this purpose. rsc.org SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating with known standards, SEC can provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a more uniform polymer population. This analysis is critical for ensuring batch-to-batch reproducibility and for correlating polymer molecular characteristics with final material properties.

For the purification of the DMAAB monomer itself before polymerization, techniques like silica (B1680970) gel column chromatography are employed to remove impurities and byproducts.

Thermal Analysis

The thermal stability of DMAAB-based polymers is a critical parameter for determining their processing conditions and operational limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation. labmanager.compatsnap.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com It is used to detect and characterize thermal transitions in a polymer, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). azom.com The Tg is particularly important as it defines the transition from a rigid, glassy state to a more flexible, rubbery state, which significantly affects the material's mechanical properties and the mobility of the azobenzene units.

Representative Thermal Properties of an Azobenzene-Containing Polymer:

| Analysis Technique | Parameter | Typical Value | Significance |

| TGA | T₅% (Temperature at 5% weight loss) | > 350 °C | Indicates high thermal stability, suitable for various processing methods. researchgate.net |

| DSC | Glass Transition Temperature (Tg) | 120 - 150 °C | Defines the operational temperature range and the rigid/flexible nature of the polymer. |

This table provides representative thermal analysis data for a stable aromatic polymer system, illustrating the type of information gained from TGA and DSC.

Together, these chromatographic and thermal analysis techniques provide a comprehensive understanding of the molecular characteristics and thermal robustness of DMAAB-based polymers, which is indispensable for their reliable application.

Future Research Directions and Emerging Concepts

Development of Novel Polymerization Techniques for Enhanced Control

The properties of polymers derived from 4,4'-di(methacryloylamino)azobenzene are intrinsically linked to their molecular weight, dispersity, and architecture. While conventional free-radical polymerization has been employed, the future lies in adopting more sophisticated, controlled polymerization techniques to achieve precisely defined macromolecular structures.

Controlled/living radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are at the forefront of this development. nih.govmdpi.com These techniques offer the ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). nih.gov The synthesis of well-defined azobenzene-containing polymers via ATRP can be challenging due to potential side reactions and steric hindrance from the bulky azo moiety, which can lead to low polymerization rates. nih.govmdpi.com Optimization of reaction conditions, including the choice of catalyst system, initiator, solvent, and temperature, is crucial to overcome these hurdles and achieve high monomer conversions. nih.govmdpi.com

Future research will likely focus on refining these controlled polymerization methods specifically for azobenzene-methacrylate monomers. This includes the development of more efficient and tolerant catalyst systems for ATRP and the design of novel RAFT agents tailored for these specific monomers. researchgate.netcmu.edu Polymerization-induced self-assembly (PISA) is another powerful technique that leverages CRP, enabling the one-pot synthesis of block copolymer nanoparticles with various morphologies. rsc.org Applying PIHSA (Polymerization-Induced Hierarchical Self-Assembly) to systems containing 4,4'-di(methacryloylamino)azobenzene could yield complex, non-spherical nanostructures with embedded photoresponsive and liquid crystalline properties. rsc.org

Table 1: Comparison of Polymerization Techniques for Azobenzene-Containing Monomers

| Polymerization Technique | Advantages | Challenges for Azobenzene (B91143) Monomers | Key Research Focus |

|---|---|---|---|

| Conventional Free Radical Polymerization | Simple, robust, wide monomer scope. | Poor control over molecular weight and architecture; broad dispersity. | Used for initial synthesis of hydrogels and crosslinked networks. mit.edu |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, low dispersity, defined architecture. nih.govacs.org | Steric hindrance from azo group, potential for catalyst inhibition, often requires optimization for high conversion. nih.govmdpi.com | Developing new catalyst systems (e.g., CuBr/PMDTA, CuBr/Me6TREN) and optimizing reaction conditions. mdpi.com |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Excellent functional group tolerance, applicable to a wide range of monomers. mdpi.comresearchgate.net | Requires rational design and synthesis of appropriate CTA for the specific monomer. | Design of novel CTAs; use in advanced techniques like PISA. rsc.orgnih.gov |

| Polymerization-Induced Hierarchical Self-Assembly (PIHSA) | One-pot synthesis of complex, non-spherical block copolymer nanoparticles. rsc.org | Requires careful selection of monomer, solvent, and stabilizer block to control morphology. | Exploring the phase diagram to create specific nanostructures (e.g., worms, vesicles) with photoresponsive cores. rsc.org |

Multi-Stimuli Responsive Systems Integrating Photoisomerization

The photoisomerization of the azobenzene unit is a powerful stimulus, but integrating it with other responsive behaviors can lead to materials with highly sophisticated and programmable functions. nih.gov The development of multi-stimuli responsive systems, where polymers react to a combination of triggers such as light, temperature, and pH, is a major direction for future research. rsc.orgnih.gov Such materials can mimic complex biological processes that adapt to multiple environmental cues. nih.gov

For instance, polymers combining the photo-responsiveness of 4,4'-di(methacryloylamino)azobenzene with thermo-responsive polymer segments, like poly(N-isopropylacrylamide) (PNIPAM), can exhibit both a Lower Critical Solution Temperature (LCST) and light-switchable properties. acs.orgnih.gov The trans-cis isomerization of the azobenzene moiety alters the polymer's polarity, which can, in turn, influence the LCST, allowing for fine-tuning of its phase transition temperature with light. acs.org Similarly, incorporating pH-sensitive groups can create gels and nanoparticles that swell, shrink, or release cargo in response to both light and changes in acidity. rsc.orgrsc.org

Future work will focus on the rational design of copolymers and crosslinked networks where these different stimuli work synergistically or orthogonally. researchgate.net This could lead to the creation of "logic gate" devices at the molecular level, where a specific output (e.g., cargo release, shape change) only occurs when multiple stimuli are applied in a specific sequence. researchgate.net The azo linkage itself can also be designed to be cleavable under specific chemical or biological conditions, adding another layer of responsiveness beyond photoisomerization. rsc.org

Integration with Nanomaterials and Composites for Hybrid Systems

Combining azobenzene-containing polymers with inorganic or carbon-based nanomaterials offers a route to hybrid systems with enhanced or entirely new functionalities. nih.gov These composites can leverage the unique optical and mechanical properties of the nanoparticles and the dynamic nature of the polymer matrix.